molecular formula C10H15N2O8P B1581409 Thymidine-5'-phosphate CAS No. 365-07-1

Thymidine-5'-phosphate

Cat. No. B1581409
CAS RN: 365-07-1
M. Wt: 322.21 g/mol
InChI Key: GYOZYWVXFNDGLU-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine-5’-phosphate, also known as thymidine monophosphate (TMP), is a type of nucleotide that is used as a monomer in DNA. It consists of the pyrimidine thymine attached to the sugar deoxyribose that is bonded to a phosphate group . It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway .


Synthesis Analysis

Thymidine-5’-phosphate can be synthesized from thymidine by the action of thymidine kinase . In a study, diethyl phosphonoacetic acid imidazolides reacted with methyl-4-aminobenzoate or 3,5-bis(trifluoromethyl)phenylamine to produce diethyl (N-arylaminocarbonyl)methyl phosphonates. These compounds were then condensed with 3’-O-acetyl-α-thymidine to yield various 5’-phosphate analogs .


Molecular Structure Analysis

The molecular formula of Thymidine-5’-phosphate is C10H15N2O8P . It has an average mass of 322.2085 Da and a monoisotopic mass of 322.042053 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Thymidine-5’-phosphate .


Physical And Chemical Properties Analysis

Thymidine-5’-phosphate is a white needle crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It is stable under standard temperature and pressure .

Scientific Research Applications

  • Role in Thymidine Phosphorylase (TP) Inhibition for Cancer Therapy : Thymidine phosphorylase is a key enzyme involved in the synthesis and breakdown of pyrimidine, which catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose-1-phosphate. This enzyme is significantly expressed in many solid tumor tissues and has been linked to angiogenesis, anti-apoptotic effects, tumor growth, and metastasis. Therefore, TP inhibitors, which often involve the use of thymidine-5'-phosphate or its derivatives, play a crucial role in cancer treatment. Researchers have focused on synthesizing TP inhibitors with varying structures and examining their interaction mechanisms and molecular docking properties for therapeutic applications​​.

  • Thymidylate Kinase (TMPK) Function and Antibacterial Research : Thymidylate kinase, another key enzyme in pyrimidine synthesis, catalyzes the phosphorylation of thymidine 5'-monophosphate. It plays a vital role in nucleotide metabolism and is a point of interest in antibacterial research. Studies have explored the efficacy of sulfonylpiperidines as inhibitors of TMPK in Gram-positive bacteria, highlighting the importance of thymidine-5'-phosphate in understanding the mechanisms of substrate selectivity and the development of novel antibacterial agents​​.

Safety And Hazards

When handling Thymidine-5’-phosphate, it is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing . It is not considered hazardous under the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOZYWVXFNDGLU-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-81-1
Record name Polythymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60904171
Record name Thymidine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name Thymidine 5'-monophosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18014
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 5-Thymidylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Thymidine-5'-phosphate

CAS RN

365-07-1
Record name 5′-Thymidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thymidine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYMIDINE 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W3021X6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Thymidylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thymidine-5'-phosphate
Reactant of Route 2
Reactant of Route 2
Thymidine-5'-phosphate
Reactant of Route 3
Reactant of Route 3
Thymidine-5'-phosphate
Reactant of Route 4
Reactant of Route 4
Thymidine-5'-phosphate
Reactant of Route 5
Thymidine-5'-phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Thymidine-5'-phosphate

Citations

For This Compound
1,280
Citations
SR Khan, B Nowak, W Plunkett, D Farquhar - Biochemical pharmacology, 2005 - Elsevier
Bis(pivaloyloxymethyl) thymidine 5-phosphate (POM 2 -dTMP) has been investigated as a membrane-permeable prodrugs of dTMP. The growth inhibitory activity of POM 2 -TMP has …
Number of citations: 12 www.sciencedirect.com
K Hildenbrand - Zeitschrift für Naturforschung C, 1990 - degruyter.com
Reactions of photolytically generated SO 4 ·̄ with 2′-deoxyuridine-5′-phosphate (5′-dUMP), uridine-5′-phosphate (5′-UMP) and thymidine-5′-phosphate (5′-dTMP) were …
Number of citations: 28 www.degruyter.com
AM Michelson, AR Todd - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… thymidine-5’ phosphate (V; R = thymine) isolated as its barium and brucine salts. The synthetic thymidine-5’ phosphate … acid a ; it dephosphorylated thymidine-5’ phosphate (natural and …
Number of citations: 65 pubs.rsc.org
LR Subbaraman, J Subbaraman… - The Journal of Organic …, 1971 - ACS Publications
… thymidine 5'-phosphate, ±1.5 X 10“2 M allyl alcohol. Figure 3 shows, in contrast, that at pH 7.4 the reaction of thymidine 5'-phosphate … In other experiments with thymidine 5'-phosphate …
Number of citations: 28 pubs.acs.org
RR Chawla, JJ Freed, A Hampton - Journal of medicinal chemistry, 1984 - ACS Publications
… In the present study we synthesized thymidine 5'-phosphate (TMP, 3) derivatives that … [metfoyZ-8H]-Labeled Thymidine 5'-Phosphate Derivatives la-c as Precursors of [methyZ-3H]…
Number of citations: 25 pubs.acs.org
RR Chawla, JJ Freed, F Kappler… - Journal of medicinal …, 1986 - ACS Publications
… = 1 or 9) to 0-3'of thymidine 5'-phosphate (TMP). Thecompounds are prototypes of 5'-nucleotide derivatives in which thetwo anionic charges could become partially masked in …
Number of citations: 8 pubs.acs.org
T Sato - Acta Crystallographica Section C: Crystal Structure …, 1984 - scripts.iucr.org
… We have found another crystalline form of calcium thymidine 5'phosphate and subjected it to X-ray analysis. This study is part of a series of crystallographic investigations of nucleic acid …
Number of citations: 27 scripts.iucr.org
RG Von Tigerstrom, M Smith - Biochemistry, 1969 - ACS Publications
… f abstract: Thymidine 3'-(2, 4-dinitrophenyl) phosphate and thymidine 5'-(2, 4-dinitrophenyl) phosphate were prepared by reacting thymidine 3'-phosphate or thymidine 5'-phosphate with …
Number of citations: 11 pubs.acs.org
MK Kharel, H Lian, J Rohr - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
Ravidomycin V and related compounds, eg, FE35A-B, exhibit potent anticancer activities against various cancer cell lines in the presence of visible light. The amino sugar moieties (D-…
Number of citations: 21 pubs.rsc.org
BE Griffin, A Todd - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… 25%) of thymidine-5’ pyrophosphate was obtained, but the crude product contained in addition large quantities of thymidine-5’ phosphate and inorganic pyrophosphate which made …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.